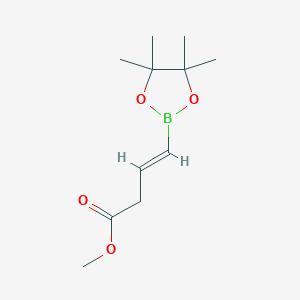
methyl (3E)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-1-propenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C11H19BO4 and a molecular weight of 226.08 g/mol . It is a clear, colorless to pale yellow liquid with a refractive index of 1.4450-1.4500 at 20°C . This compound is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-acetoxy-1-propenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3-Acetoxy-1-propenylboronic acid pinacol ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetoxy-1-propenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Boronic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetoxy-1-propenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing biomolecules for biological studies.
Medicine: It is explored for its potential in drug development, especially in the design of boron-based drugs.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Acetoxy-1-propenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of covalent bonds. This property makes it useful in the design of inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetoxy-1-propenylboronic acid: Similar structure but lacks the pinacol ester group.
1-Propenylboronic acid pinacol ester: Similar structure but lacks the acetoxy group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the propenyl and acetoxy groups.
Uniqueness
3-Acetoxy-1-propenylboronic acid pinacol ester is unique due to its combination of the acetoxy group, propenyl group, and pinacol ester. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H19BO4 |
|---|---|
Peso molecular |
226.08 g/mol |
Nombre IUPAC |
methyl (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate |
InChI |
InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6,8H,7H2,1-5H3/b8-6+ |
Clave InChI |
KQTYMKCLFPMZFR-SOFGYWHQSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC(=O)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


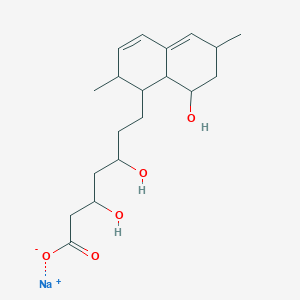
![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
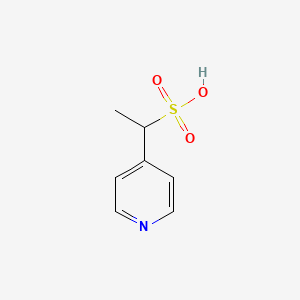
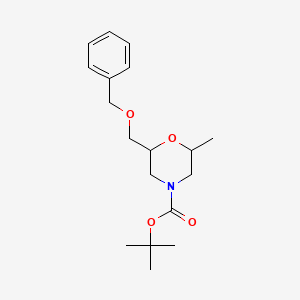
![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13399690.png)
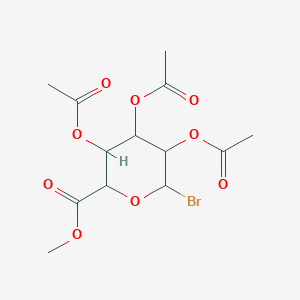
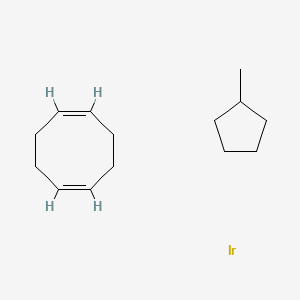
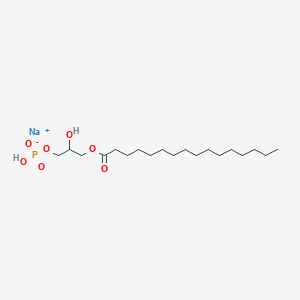
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)
![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)

![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)
